molecular formula C7H10N2O B1268371 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 933778-29-1

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1268371
M. Wt: 138.17 g/mol
InChI Key: BVTRLDWWMDFELV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives can be achieved through various synthetic routes. One common method involves the Vilsmeier reaction, a formylation process that introduces an aldehyde group into the pyrazole ring, leading to the formation of 1-ethylpyrazole-4-carbaldehydes (Potapov, Khlebnikov, & Ogorodnikov, 2006). This method is versatile and has been used to synthesize various pyrazole-containing aldehydes, including Schiff bases derived from reactions with primary amines.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, has been extensively studied using techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the conformational relationship between different functional groups. For example, the crystal structure analysis of related pyrazole compounds shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, indicating a significant degree of conjugation that can affect the compound's reactivity and properties (Xu & Shi, 2011).

Chemical Reactions and Properties

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde participates in a variety of chemical reactions, owing to the reactive nature of the aldehyde group. It can undergo nucleophilic addition reactions with primary amines to form Schiff bases, a process that is foundational in synthesizing a wide range of compounds with potential biological activities. The versatility of this compound is further illustrated by its use in the synthesis of bicyclic heteroaryl carboxyaldehydes, demonstrating its utility as a key intermediate in complex organic syntheses (Nikitenko et al., 2006).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Investigation

    Pyrazole-appended quinolinyl chalcones, which include compounds derived from 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized using Claisen–Schmidt condensation. These compounds demonstrate promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).

  • Crystal Structure Analysis

    The crystal structure of a compound related to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde was determined, providing insight into the structural properties of similar pyrazole derivatives (Xu & Shi, 2011).

  • Antimicrobial and Antioxidant Potential

    A series of 1H-pyrazole-4-carbaldehyde compounds were synthesized and evaluated for their anti-bacterial, anti-fungal, and anti-oxidant activities. Some showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Chemical Properties and Applications

  • Ultrasound-Assisted Synthesis

    The efficient ultrasound-assisted synthesis of pyrazole-4-carbaldehyde derivatives demonstrates a novel method for producing these compounds, highlighting their chemical versatility (Hangarge & Shingare, 2003).

  • Novel Compound Synthesis

    Pyrazole-4-carbaldehyde has been used as a starting material for synthesizing various Schiff bases, showcasing its utility in creating diverse chemical compounds (Potapov et al., 2006).

  • X-Ray Diffraction and Molecular Structures

    The use of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in producing compounds for X-ray diffraction studies assists in understanding molecular structures and interactions (Attaryan et al., 2012).

Safety And Hazards

While specific safety and hazard information for “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde” is not available, similar compounds have been reported to cause serious eye damage, skin reactions, and respiratory irritation .

Future Directions

Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their wide range of biological activities . They have potential applications in medicinal chemistry, material chemistry, and as brightening agents .

properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLDWWMDFELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341455
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

933778-29-1
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde
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Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
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